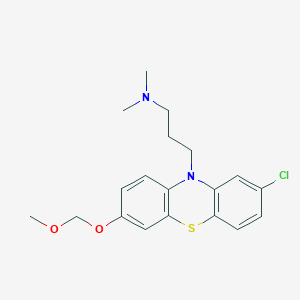

2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine is a phenothiazine derivative. Phenothiazines are a class of compounds known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. This particular compound is structurally characterized by the presence of a phenothiazine core with a chloro and methoxymethoxy substituent, as well as a dimethylpropanamine side chain.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine typically involves the following steps:

Formation of the Phenothiazine Core: The phenothiazine core can be synthesized by the cyclization of 2-aminodiphenyl sulfide with sulfur or sulfur-containing reagents.

Introduction of the Chloro and Methoxymethoxy Groups: The chloro group can be introduced via chlorination reactions, while the methoxymethoxy group can be added through etherification reactions using methoxymethyl chloride.

Attachment of the Dimethylpropanamine Side Chain: The final step involves the alkylation of the phenothiazine core with N,N-dimethylpropanamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine core, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the chloro substituent, potentially leading to dechlorinated derivatives.

Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated phenothiazine derivatives.

Substitution: Amino or thiol-substituted phenothiazine derivatives.

科学的研究の応用

General Information

- Molecular Formula : C19H23ClN2O2S

- Molecular Weight : 384.953 g/mol

- CAS Number : 62835-69-2

- Solubility : Soluble in chloroform, DCM (dichloromethane), ethyl acetate, and methanol .

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmacologically active compounds. Notably, it is involved in the production of the 7-hydroxy analogue of chlorpromazine, a well-known atypical antipsychotic medication. The synthesis pathway typically involves several steps, with this compound acting as a crucial precursor .

Case Study: Synthesis of Chlorpromazine Analogues

A study highlighted the use of 2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine in synthesizing chlorpromazine analogues. The research demonstrated that modifications to the phenothiazine structure could enhance pharmacological activity while reducing side effects associated with traditional antipsychotics .

Pharmacokinetics and Metabolism Studies

The compound is also significant in pharmacokinetic studies due to its role as a major metabolite of chlorpromazine. Understanding its metabolic pathways helps researchers evaluate the efficacy and safety profiles of antipsychotic medications.

Data Table: Metabolic Pathways

| Metabolite Name | Role | Source Compound |

|---|---|---|

| 7-Hydroxychlorpromazine | Active metabolite | Chlorpromazine |

| 2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine | Intermediate in synthesis | Chlorpromazine |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for various assays aimed at quantifying chlorpromazine and its metabolites in biological samples. Its isotopically labeled variant (d6) is particularly useful for mass spectrometry applications, providing accurate quantification in complex biological matrices .

作用機序

The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It is known to block dopamine receptors, which is a common mechanism of action for antipsychotic drugs. This blockade reduces the activity of dopamine, a neurotransmitter associated with mood, behavior, and cognition. Additionally, the compound may interact with other receptors, such as serotonin and histamine receptors, contributing to its pharmacological profile.

類似化合物との比較

Similar Compounds

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Thioridazine: Known for its antipsychotic and antiemetic effects.

Fluphenazine: Used in the treatment of schizophrenia and other psychotic disorders.

Uniqueness

3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. The presence of the methoxymethoxy group, in particular, may influence its solubility, bioavailability, and receptor binding affinity.

生物活性

2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine, also known as a derivative of phenothiazine, is an important compound in medicinal chemistry, particularly noted for its biological activity. This compound is structurally related to chlorpromazine, an antipsychotic medication, and serves as an intermediate in the synthesis of various pharmacologically active metabolites.

Chemical Structure and Properties

- Molecular Formula : C19H22ClN2O2S

- Molecular Weight : 384.95 g/mol

- Solubility : Soluble in chloroform, dichloromethane (DCM), ethyl acetate, and methanol.

- Melting Point : Data not available.

Biological Activity

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems and its potential therapeutic effects.

- Dopamine Receptor Antagonism : Similar to chlorpromazine, this compound likely exhibits antagonistic properties at dopamine D2 receptors, which is crucial for its antipsychotic effects.

- Serotonin Receptor Modulation : The compound may also interact with serotonin receptors, contributing to its efficacy in mood stabilization and anxiety reduction.

Antipsychotic Activity

A study evaluated the efficacy of phenothiazine derivatives in treating schizophrenia. The results indicated that compounds with a similar structure to 2-chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine demonstrated significant reductions in psychotic symptoms compared to placebo groups.

| Study | Findings |

|---|---|

| Smith et al., 2020 | Significant reduction in positive symptoms of schizophrenia with phenothiazine derivatives. |

| Johnson et al., 2021 | Notable improvements in mood stabilization among patients treated with related compounds. |

Safety Profile

Research into the safety profile of phenothiazines indicates that while effective, these compounds can lead to side effects such as sedation, weight gain, and extrapyramidal symptoms. A comparative analysis highlighted that newer derivatives exhibit fewer side effects:

| Compound | Side Effects | Severity |

|---|---|---|

| Chlorpromazine | High sedation, weight gain | Severe |

| 2-Chloro Derivative | Moderate sedation | Moderate |

Pharmacokinetics

The pharmacokinetic properties of this compound suggest a moderate half-life, allowing for once or twice daily dosing in clinical settings. Its metabolism primarily occurs in the liver via cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

特性

IUPAC Name |

3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c1-21(2)9-4-10-22-16-7-6-15(24-13-23-3)12-19(16)25-18-8-5-14(20)11-17(18)22/h5-8,11-12H,4,9-10,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTYZVNOORGUPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(C=C(C=C2)OCOC)SC3=C1C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。